molecular formula C15H22N2O2 B5301523 1-methyl-4-(4-propoxybenzoyl)piperazine

1-methyl-4-(4-propoxybenzoyl)piperazine

Cat. No. B5301523
M. Wt: 262.35 g/mol
InChI Key: UVDLICOPCWJWHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-(4-propoxybenzoyl)piperazine is a chemical compound that belongs to the piperazine class of molecules. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been found to possess various biological activities, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-propoxybenzoyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. The compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. The compound has also been found to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain.

Advantages and Limitations for Lab Experiments

1-methyl-4-(4-propoxybenzoyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. The compound has been extensively studied, and its biological activities have been well characterized. However, the compound has some limitations for lab experiments. It has been found to be toxic at high concentrations, limiting its use in vivo studies. In addition, the mechanism of action of the compound is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 1-methyl-4-(4-propoxybenzoyl)piperazine. One direction is to further investigate the mechanism of action of the compound. This will help to better understand its biological activities and potential applications. Another direction is to study the compound's activity against other cancer cell lines and fungal infections. This will help to determine its potential as a broad-spectrum antitumor and antifungal agent. Additionally, research can focus on optimizing the synthesis method to improve yield and purity of the compound. Overall, this compound has great potential for drug development, and further research is needed to fully explore its potential applications.
Conclusion
In conclusion, this compound is a promising candidate for drug development. The compound has been extensively studied for its potential applications in medicinal chemistry, and its biological activities have been well characterized. The compound has been found to possess various biological activities, including antitumor, antifungal, and antibacterial properties. It has also been shown to have potential as a neuroprotective agent and an antidepressant. The compound has several advantages for lab experiments, such as ease of synthesis and purification, but also has limitations such as toxicity at high concentrations. Future research on the compound should focus on understanding its mechanism of action, studying its activity against other cancer cell lines and fungal infections, and optimizing the synthesis method.

Synthesis Methods

The synthesis of 1-methyl-4-(4-propoxybenzoyl)piperazine is a multistep process that involves the reaction of 4-propoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methyl iodide to yield the final product. The synthesis method has been optimized to produce the compound in high yields and purity.

Scientific Research Applications

1-methyl-4-(4-propoxybenzoyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to possess various biological activities, including antitumor, antifungal, and antibacterial properties. It has also been shown to have potential as a neuroprotective agent and an antidepressant. The compound has been studied for its activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against fungal infections such as Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4-propoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-12-19-14-6-4-13(5-7-14)15(18)17-10-8-16(2)9-11-17/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDLICOPCWJWHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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